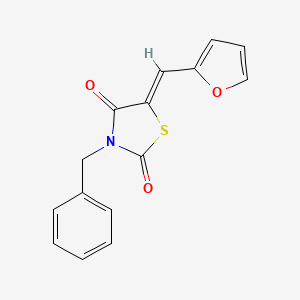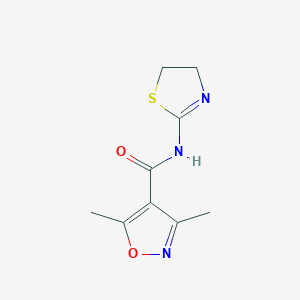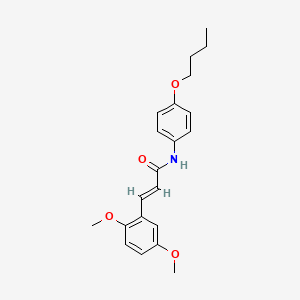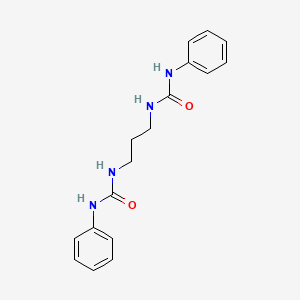
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione, also known as BFDD, is a heterocyclic compound that has been widely studied for its potential biomedical applications. This compound has a unique structure that makes it a promising candidate for the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione as an antitumor agent is not fully understood. However, several studies have suggested that 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione may induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione may also inhibit cell proliferation by regulating the cell cycle.
Biochemical and Physiological Effects:
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have antioxidant and anti-inflammatory properties. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione for lab experiments is its simple synthesis method. 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is also relatively stable and has a long shelf life, which makes it easy to handle in the laboratory. However, one of the limitations of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is its low solubility in water, which may affect its bioavailability and limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. One area of research is the development of new drug formulations that can improve the bioavailability of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. Another area of research is the investigation of the mechanism of action of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione as an antitumor agent. Further studies are also needed to evaluate the safety and efficacy of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione in preclinical and clinical trials.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential biomedical applications. One of the most promising applications of 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is its use as an antitumor agent. Several studies have shown that 3-benzyl-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has significant antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
IUPAC Name |
(5Z)-3-benzyl-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14-13(9-12-7-4-8-19-12)20-15(18)16(14)10-11-5-2-1-3-6-11/h1-9H,10H2/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPJBGKBHKKTNI-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CO3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4693292.png)
![N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4693300.png)
![N-(4-methyl-1,3-thiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4693304.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4693324.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4693335.png)
![3-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)-1-propanol](/img/structure/B4693340.png)

![4-[(allylamino)sulfonyl]-N-benzylbenzamide](/img/structure/B4693350.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4693359.png)
![2-[(4-(2,2,2-trifluoroethoxy)-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4693367.png)